molecular formula C11H14ClI B14071934 1-(3-Chloropropyl)-2-ethyl-5-iodobenzene

1-(3-Chloropropyl)-2-ethyl-5-iodobenzene

Cat. No.: B14071934
M. Wt: 308.58 g/mol
InChI Key: BYDFUJSFFWMIGV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethyl-5-iodobenzene typically involves the alkylation of a suitable benzene derivative. One common method is the Friedel-Crafts alkylation, where 2-ethyl-5-iodobenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride in ethanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-5-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-5-iodobenzene depends on its interaction with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-2-ethylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.

    1-(3-Chloropropyl)-2-iodobenzene: Lacks the ethyl group, affecting its physical and chemical properties.

    1-(3-Chloropropyl)-5-iodobenzene: Different position of the ethyl group, leading to variations in steric and electronic effects.

Uniqueness

1-(3-Chloropropyl)-2-ethyl-5-iodobenzene is unique due to the combination of the chloropropyl, ethyl, and iodine substituents on the benzene ring. This specific arrangement imparts distinct reactivity and properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H14ClI

Molecular Weight

308.58 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethyl-4-iodobenzene

InChI

InChI=1S/C11H14ClI/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

BYDFUJSFFWMIGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)I)CCCCl

Origin of Product

United States

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